molecular formula C13H18BrNO2 B8428091 1-[2-(2-Hydroxymethyl-4-bromophenoxy)ethyl]pyrrolidine

1-[2-(2-Hydroxymethyl-4-bromophenoxy)ethyl]pyrrolidine

Cat. No.: B8428091
M. Wt: 300.19 g/mol
InChI Key: DSXRSGSJHQMTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Hydroxymethyl-4-bromophenoxy)ethyl]pyrrolidine is a useful research compound. Its molecular formula is C13H18BrNO2 and its molecular weight is 300.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

[5-bromo-2-(2-pyrrolidin-1-ylethoxy)phenyl]methanol

InChI

InChI=1S/C13H18BrNO2/c14-12-3-4-13(11(9-12)10-16)17-8-7-15-5-1-2-6-15/h3-4,9,16H,1-2,5-8,10H2

InChI Key

DSXRSGSJHQMTAX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=C(C=C(C=C2)Br)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.4 mL (3.40 mmol) of a lithium aluminum hydride solution (1M in THF) was added under argon at 0° C. to a solution of 1.00 g (3.35 mmol) of 5-bromo-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde (Example 24.1a) in 20 mL of THF and the mixture was stirred for 2 hours at RT. A further 6.8 mL of lithium aluminum hydride solution (1M in THF) was added and the mixture was stirred for 2 hours at RT. The reaction mixture was slowly combined with sat. aqueous ammonium chloride solution and the aqueous phase was exhaustively extracted with EtOAc. The combined organic extracts were dried over magnesium sulfate and evaporated down in vacuo. As some starting material could still be detected, the reaction was repeated with 1.7 mL of lithium aluminum hydride solution (1M in THF) and the working up was repeated. Yield: 0.82 g (81% of theoretical); C13H18BrNO2 (M=300.192); calc.: molpeak (M+H)+: 300/302 (Br); found: molpeak (M+H)+: 300/302 (Br); HPLC-MS: 4.62 minutes (method A).
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3.4 mL
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reactant
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1 g
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20 mL
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6.8 mL
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Synthesis routes and methods II

Procedure details

The title compound was prepared in 52% yield by essentially following the procedures outlined in Example 3, Part D, from 1-(2-chloroethyl)pyrrolidine hydrochloride and 5-bromo-2-hydroxybenzyl alcohol.
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Yield
52%

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